N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid is a complex organic compound classified as a trisubstituted guanidine. This compound features three significant substituents: a 4-cyanophenyl group, a diphenylmethyl group, and a carboxymethyl group. It belongs to the broader class of organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a methane moiety. The compound's IUPAC name is 2-[(Z)-{[(4-cyanophenyl)amino][(diphenylmethyl)amino]methylidene}amino]acetic acid, and its chemical formula is with an average molecular weight of approximately 384.43 g/mol .
The synthesis of N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are generally synthesized using methods such as:
Technical details on the exact reagents and conditions used in these steps would require access to specialized literature or proprietary synthesis protocols.
The molecular structure of N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid can be represented in multiple formats:
OC(=O)C\N=C(\NC(C1=CC=CC=C1)C1=CC=CC=C1)NC1=CC=C(C=C1)C#N
KGHMYJFHUHFOGL-UHFFFAOYSA-N
The compound exhibits a complex arrangement with multiple aromatic rings and functional groups, contributing to its chemical properties and potential biological activities .
These structural characteristics indicate that the compound may have significant flexibility and potential for interactions with biological targets .
While specific reactions involving N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid are not extensively documented, compounds of this class often participate in various chemical transformations, including:
These reactions can lead to the formation of derivatives or other functionalized compounds that may enhance biological activity or alter pharmacokinetic properties.
Relevant data on melting point, boiling point, and specific solubility characteristics would require further empirical studies or experimental data collection.
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid has potential applications in various scientific fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7